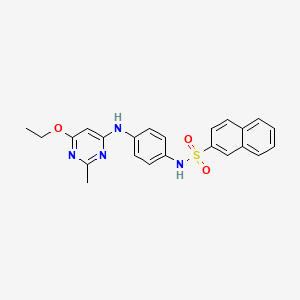
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide is a compound that can be categorized within the family of quinazolin-4(3H)-ones and quinolin-2-ones, which are heterocyclic compounds featuring a fused benzene and pyrimidine ring. These compounds are of interest due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of related quinazolin-4(3H)-ones and quinolin-2-ones can be achieved through various methods. One approach involves the one-pot cascade synthesis using nickel-catalyzed dehydrogenative coupling of o-aminobenzamide with alcohols, which is an efficient and environmentally benign method . Another method includes the synthesis from 2-aminobenzamides and orthoesters in the presence of acetic acid, which allows for the preparation of quinazolin-4(3H)-ones in one step . Additionally, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides and nitriles using a Lewis acid Cu-catalyzed reaction . An efficient method for synthesizing related 3-amino-1H-quinolin-2-one involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reduction, isomerization, cyclization, and hydrolysis steps .
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide would consist of a quinolin-2-one core with an acetyl group at the 1-position and a nitrobenzamide moiety at the 6-position. The synthesis methods described in the papers provide insights into the formation of the quinazolinone and quinolinone rings, which are key structural elements in the compound of interest .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolin-4(3H)-ones and quinolin-2-ones typically involve nucleophilic addition, cyclization, and dehydrogenative coupling reactions. The use of catalysts such as nickel and copper plays a crucial role in facilitating these reactions, as does the presence of bases like tBuOK . The reactions are generally tolerant of various functional groups, which allows for the synthesis of a wide range of structures .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide are not detailed in the provided papers, the properties of related compounds can be inferred. Quinazolin-4(3H)-ones and quinolin-2-ones are characterized by their melting points, FT-IR, 1H-NMR, 13C-NMR, and HRMS data . These properties are indicative of the compound's purity and structure and are essential for confirming the identity of the synthesized compounds. The presence of the nitro group and the acetyl group in the compound of interest would likely influence its reactivity and solubility.
Wissenschaftliche Forschungsanwendungen
Psycho- and Neurotropic Profiling
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide and its derivatives have been studied for their psycho- and neurotropic properties. These studies have utilized a variety of tests such as open field test, elevated plus maze, rotarod test, and others to evaluate sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. Some derivatives have shown promise as psychoactive compounds due to their potent anti-anxiety and anti-amnesic activities, making them candidates for further studies in this field (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide derivatives have also been explored for their anticancer potential. In particular, studies have focused on their ability to induce cell death in cancer cells such as MCF-7 cells through mechanisms like G2/M phase cell cycle arrest. These investigations are crucial in identifying new therapeutic compounds for cancer treatment (Shyamsivappan et al., 2022).
Corrosion Inhibition
Research has also been conducted on the use of quinoline derivatives, including N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide, in corrosion inhibition. These studies are significant in the field of materials science, especially for protecting metals like steel in corrosive environments. Electrochemical and quantum chemical studies have shown that these compounds can effectively inhibit corrosion, making them valuable in industrial applications (Ansari, Ramkumar, Nalini, & Quraishi, 2016).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12(22)20-9-3-5-13-10-15(7-8-17(13)20)19-18(23)14-4-2-6-16(11-14)21(24)25/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGVPNLRIPWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![2-(Aminomethyl)thieno[3,2-b]thiophene-5-carboxylic acid;hydrochloride](/img/structure/B3011249.png)




![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011259.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)
![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)